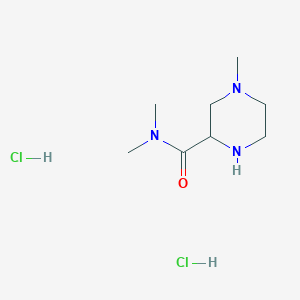
4-Methyl-piperazine-2-carboxylic acid dimethylamide dihydrochloride
Overview
Description
4-Methyl-piperazine-2-carboxylic acid dimethylamide dihydrochloride is a useful research compound. Its molecular formula is C8H19Cl2N3O and its molecular weight is 244.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyamide Synthesis
4-Methyl-piperazine-2-carboxylic acid dimethylamide dihydrochloride is utilized in the synthesis of polyamides. For instance, Hattori and Kinoshita (1979) demonstrated its application in creating polyamides containing theophylline and thymine. These polyamides are soluble in DMSO and formic acid, and some are water-soluble, indicating its versatility in polymer chemistry (Hattori & Kinoshita, 1979).
Chemical Scaffolds in Drug Development
The compound serves as a chemical scaffold in drug development. Gao and Renslo (2007) employed a related compound, 2-(hydroxymethyl)piperazine, derived from 4-methyl-piperazine-2-carboxylic acid, for creating biologically active compounds and constructing combinatorial libraries, vital for pharmaceutical research (Gao & Renslo, 2007).
Enhancement in Mass Spectrometry Analysis
It enhances the efficacy of mass spectrometry in proteomics. Qiao et al. (2011) reported that piperazine-based derivatives improved the ionization efficiency in mass spectrometry, indicating its importance in analytical chemistry and proteome analysis (Qiao et al., 2011).
Antimicrobial Activity
Compounds derived from this compound exhibit antimicrobial properties. Mhaske et al. (2014) synthesized derivatives that showed moderate to good antimicrobial activity, highlighting its potential in developing new antibacterial agents (Mhaske et al., 2014).
Inhibitors in Biofilm Formation
Its derivatives are also significant in inhibiting biofilm formation by bacteria. Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids with a piperazine linker, exhibiting potent antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020).
Crystallography and Molecular Structure Studies
The compound is instrumental in crystallography and molecular structure research. Dega-Szafran et al. (2006) used a related compound, 1,4-dimethylpiperazine mono-betaine, to study its crystal structure, offering insights into molecular interactions and structural chemistry (Dega-Szafran et al., 2006).
Properties
IUPAC Name |
N,N,4-trimethylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)7-6-11(3)5-4-9-7;;/h7,9H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSXPFXZNGKDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)
![Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride](/img/structure/B1402469.png)

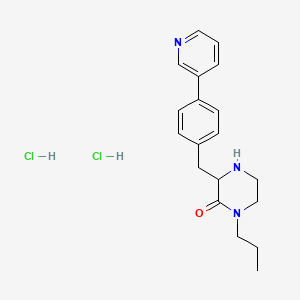
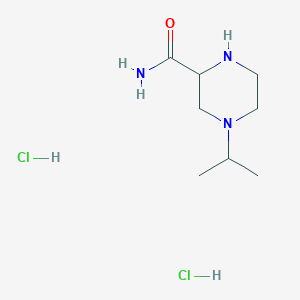
![4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402478.png)
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt](/img/structure/B1402479.png)

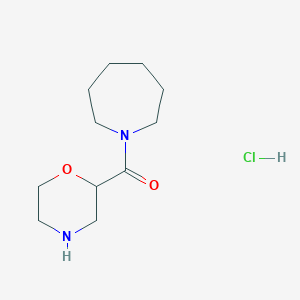

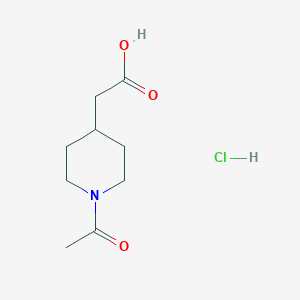
![4-{5-[2-(2-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402487.png)
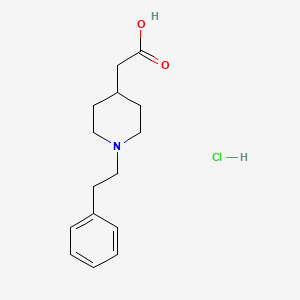
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride](/img/structure/B1402490.png)
